

Application Notes and Protocols: (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

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Compound of Interest

Compound Name: (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Cat. No.: B569706

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Introduction

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a critical chiral intermediate in the synthesis of several pharmacologically active molecules, most notably Tofacitinib. Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2] The precise stereochemistry of this piperidine derivative is essential for the efficacy of the final drug product. These application notes provide detailed protocols for the synthesis of **(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine**, focusing on a common and effective multi-step synthetic pathway.

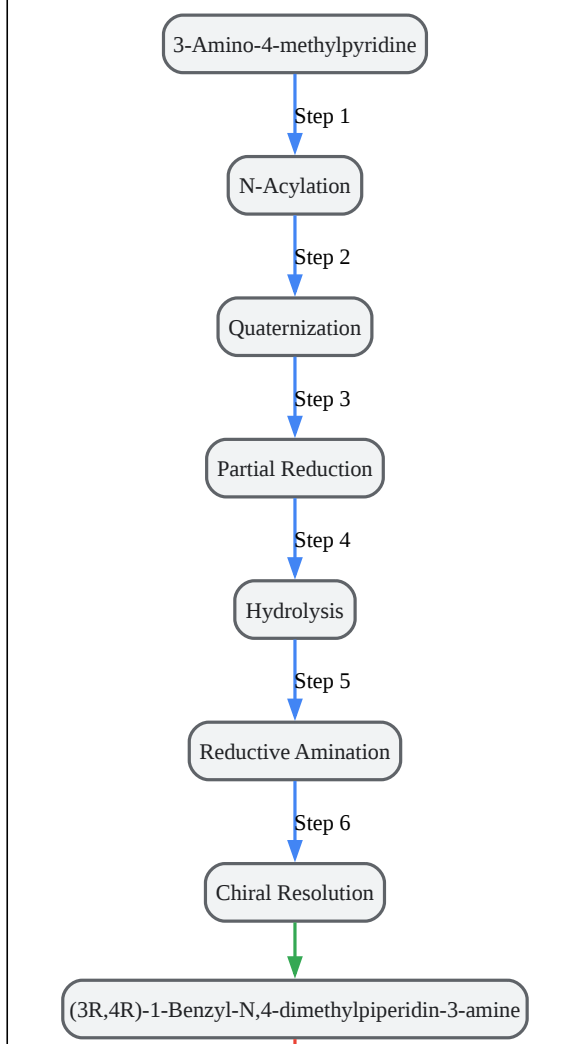
Physicochemical Properties

Property	Value	Reference
CAS Number	477600-70-7 (free base), 1062580-52-2 (dihydrochloride)	[3][4][5]
Molecular Formula	C ₁₄ H ₂₂ N ₂	[3]
Molecular Weight	218.34 g/mol (free base), 291.26 g/mol (dihydrochloride)	[3]
Appearance	White to off-white crystalline powder	
Storage	2-8°C, under inert atmosphere	

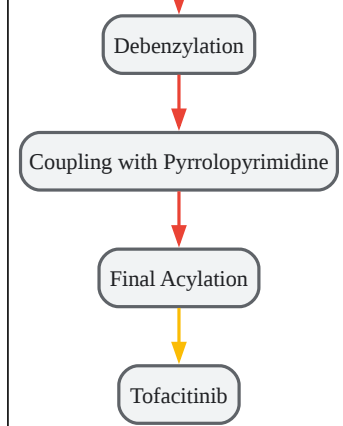
Synthetic Pathway Overview

The synthesis of **(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine** is a multi-step process that often begins with a commercially available starting material like 3-amino-4-methylpyridine. The overall workflow involves the construction of the piperidine ring, introduction of the benzyl and methylamino groups, and a crucial chiral resolution step to isolate the desired (3R,4R) stereoisomer. This intermediate is then typically carried forward to synthesize Tofacitinib.

Synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine



Application in Tofacitinib Synthesis

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Caption: Synthetic workflow for **(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine** and its application.

Experimental Protocols

Herein, we provide a detailed protocol for a multi-step synthesis of **(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine**, adapted from patent literature.^{[6][7]}

Protocol 1: Multi-step Synthesis from 3-Amino-4-methylpyridine

This protocol outlines a robust pathway involving the formation of the piperidine ring followed by functional group manipulations and chiral resolution.

Step 1: N-acylation of 3-Amino-4-methylpyridine

- To a solution of 3-amino-4-methylpyridine in a suitable solvent (e.g., dichloromethane), add an acylating agent (e.g., acetic anhydride) and a base (e.g., triethylamine).
- Stir the reaction mixture at room temperature for 2-4 hours.
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-acylated product.

Step 2: Quaternization of 3-Acetylamino-4-methylpyridine

- Dissolve the product from Step 1 in a suitable solvent (e.g., acetonitrile).
- Add benzyl halide (e.g., benzyl bromide) to the solution.
- Heat the mixture to reflux and maintain for 12-18 hours.
- Cool the reaction mixture to room temperature, and collect the precipitated quaternary salt by filtration.

Step 3: Partial Reduction of Quaternized Salt

- Suspend the quaternary salt in a protic solvent such as methanol or water.
- Cool the suspension to 0-5 °C in an ice bath.
- Add a reducing agent, such as sodium borohydride, portion-wise while maintaining the temperature.
- Stir the reaction for 4-6 hours at room temperature.
- Remove the solvent under reduced pressure and extract the product into an organic solvent.

Step 4: Hydrolysis to 1-Benzyl-4-methylpiperidin-3-one

- Treat the partially reduced product with an aqueous acid (e.g., hydrochloric acid).
- Heat the mixture to reflux for 6-8 hours to effect hydrolysis.
- Cool the reaction and neutralize with a base (e.g., sodium carbonate).
- Extract the resulting ketone product with an organic solvent, dry, and concentrate.

Step 5: Reductive Amination

- Dissolve the ketone from Step 4 in a suitable solvent like methanol.
- Add a solution of methanolic methylamine.
- To this mixture, add a Lewis acid such as Titanium(IV) isopropoxide.
- Stir for 2-4 hours, then add a reducing agent (e.g., sodium borohydride) and continue stirring overnight.
- Work up the reaction by quenching with water, filtering, and extracting the product.

Step 6: Chiral Resolution

- Dissolve the racemic (1-benzyl-4-methylpiperidin-3-yl)-methylanine in a suitable solvent (e.g., methanol or ethanol).
- Add a solution of a chiral resolving agent, such as Di-p-toluoyl-(L)-tartaric acid (L-DTTA), in the same solvent.
- Allow the diastereomeric salt to crystallize, often with gentle heating followed by slow cooling.
- Collect the crystals of the desired (3R,4R)-amine-L-DTTA salt by filtration.
- Treat the salt with a base (e.g., aqueous sodium hydroxide) to liberate the free amine, **(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine**.
- Extract the free amine with an organic solvent, dry, and concentrate to yield the final product.

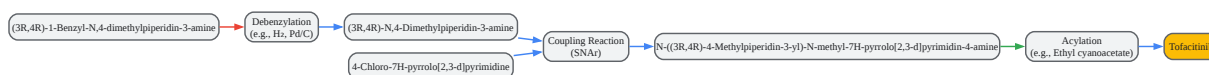
Quantitative Data

The following table summarizes typical reaction parameters and yields for key steps in the synthesis.

Step	Key Reagents	Temperature (°C)	Time (h)	Typical Yield (%)
N-acylation	Acetic anhydride, Triethylamine	20-25	2-4	>95
Quaternization	Benzyl bromide	Reflux	12-18	~90
Partial Reduction	Sodium borohydride	0-25	4-6	~85
Hydrolysis	HCl	Reflux	6-8	~80
Reductive Amination	Methanolic methylanine, Ti(OiPr) ₄ , NaBH ₄	20-25	12-16	~75
Chiral Resolution	Di-p-toluoyl-(L)-tartaric acid	Varies	Varies	40-45 (of theoretical)

Application in Tofacitinib Synthesis

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a pivotal intermediate for the synthesis of Tofacitinib. The subsequent steps typically involve the debenzylation of the piperidine nitrogen, followed by coupling with a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and a final acylation step.



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Caption: Key steps in the synthesis of Tofacitinib from the title compound.

Characterization Data

The final product, **(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine** dihydrochloride, can be characterized by various spectroscopic methods. A representative ¹H NMR spectrum would show characteristic peaks for the aromatic protons of the benzyl group, the piperidine ring protons, and the methyl groups.[8]

Note: This document is intended for informational purposes for qualified professionals. All procedures should be carried out in a properly equipped laboratory facility by trained personnel, adhering to all necessary safety precautions.

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